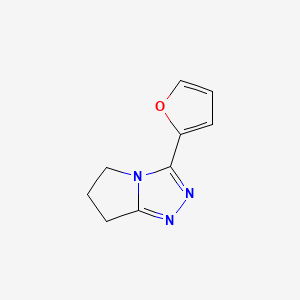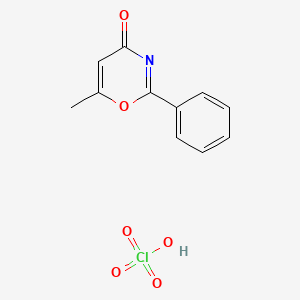
4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms The perchlorate group is attached to the nitrogen atom, making it a perchlorate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:
- Anthranilic Acid Derivative + Orthoester + Acetic Acid (Catalyst) → 4H-1,3-Oxazin-4-one Derivative
- 4H-1,3-Oxazin-4-one Derivative + Perchloric Acid → this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different oxazinone derivatives.
- Reduction : Reduction reactions can lead to the formation of dihydro derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
- Oxidation : Various oxidized oxazinone derivatives.
- Reduction : Dihydro-oxazinone derivatives.
- Substitution : Substituted oxazinone derivatives with different functional groups replacing the perchlorate.
Applications De Recherche Scientifique
4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate has several scientific research applications:
- Chemistry : Used as a precursor for synthesizing other heterocyclic compounds.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential use in drug development due to its unique chemical structure.
- Industry : Potential applications in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4H-1,3-Oxazin-4-one Derivatives : Compounds with different substituents on the oxazinone ring.
- Quinazolin-4-ones : Similar heterocyclic compounds with a nitrogen atom in the ring.
- Benzoxazinones : Compounds with a benzene ring fused to the oxazinone ring.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is unique due to the presence of the perchlorate group, which can influence its reactivity and biological activity. This makes it distinct from other oxazinone derivatives and related compounds.
Propriétés
Numéro CAS |
77831-99-3 |
|---|---|
Formule moléculaire |
C11H10ClNO6 |
Poids moléculaire |
287.65 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-1,3-oxazin-4-one;perchloric acid |
InChI |
InChI=1S/C11H9NO2.ClHO4/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
Clé InChI |
BDVQQQXIMGTJIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N=C(O1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


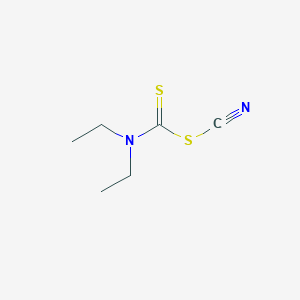

![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
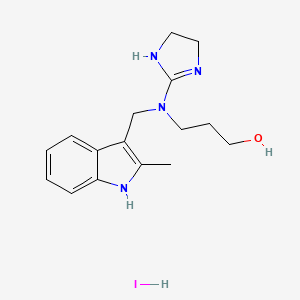
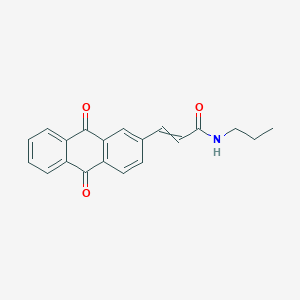

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)

![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)

![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
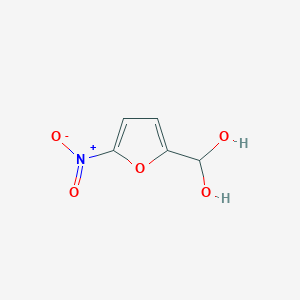
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
